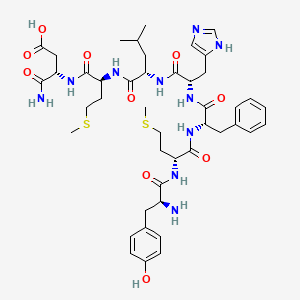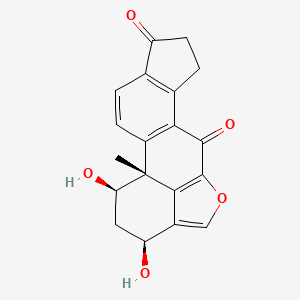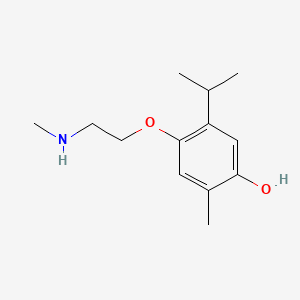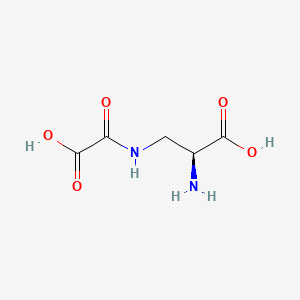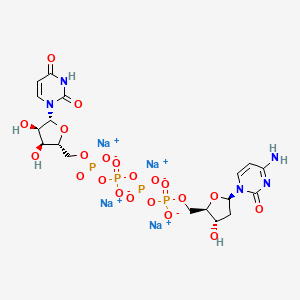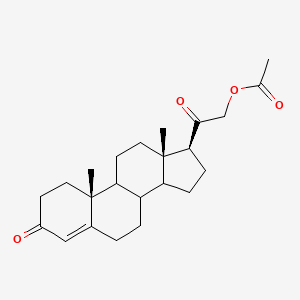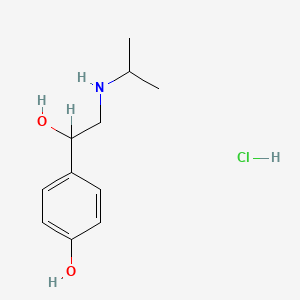
Deterenol hydrochloride
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El clorhidrato de deterenol se puede sintetizar a partir de 1-(4-hidroxifenil)-2-[(1-metiletil)amino]etanona (clorhidrato). La síntesis implica disolver el material de partida en metanol, agregar paladio al 10% sobre carbón activado e introducir hidrógeno. La mezcla de reacción se agita a temperatura ambiente durante 24 horas bajo presión atmosférica. Una vez completada la reacción de reducción, el catalizador se filtra y el filtrado se concentra hasta sequedad. El residuo se cristaliza a partir de metanol para obtener cristales incoloros con un rendimiento del 91% .
Métodos de Producción Industrial
Los métodos de producción industrial para el clorhidrato de deterenol suelen implicar rutas sintéticas similares, pero a mayor escala. El uso de hidrógeno y paladio sobre carbón activado como catalizador es común tanto en entornos de laboratorio como industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de deterenol sufre diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utiliza comúnmente gas hidrógeno con paladio sobre carbón activado.
Sustitución: Se utilizan reactivos como halógenos o nucleófilos en condiciones apropiadas.
Principales Productos Formados
Oxidación: Cetonas o aldehídos.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos según los reactivos utilizados.
Aplicaciones Científicas De Investigación
El clorhidrato de deterenol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El clorhidrato de deterenol actúa como agonista de los receptores beta-adrenérgicos. Se une a los receptores beta-adrenérgicos, lo que lleva a la activación de la adenilato ciclasa y un aumento de los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado diversos efectos fisiológicos, como aumento de la frecuencia cardíaca, lipólisis y broncodilatación . Los objetivos moleculares del compuesto incluyen los receptores beta-adrenérgicos, y sus vías implican la activación del sistema nervioso simpático .
Comparación Con Compuestos Similares
Compuestos Similares
Sinefrina: Otro agonista de los receptores beta-adrenérgicos que se encuentra en los suplementos dietéticos.
Octopamina: Una amina natural que actúa sobre los receptores adrenérgicos.
Isoprenalina: Un agonista sintético de los receptores beta-adrenérgicos utilizado en entornos médicos.
Singularidad
El clorhidrato de deterenol es único debido a sus fuertes efectos lipolíticos en los adipocitos humanos, lo que lo hace más potente que otras aminas como la sinefrina . su potencial para causar eventos cardíacos adversos limita su uso en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOGVIILDSYTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945922 | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-36-3 | |
| Record name | Benzenemethanol, 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DETERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCH64O2H56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


